Synthetic Efficiency: Quantitative Yield for 2,2'-(Propane-1,3-diyl)difuran via Optimized Vilsmeier Protocol
A one-step synthesis of 2,2'-(propane-1,3-diyl)difuran has been reported using adapted Vilsmeier conditions, achieving a quantitative yield [1]. This is a stark contrast to the synthesis of its close analog, 2,2'-(propane-2,2-diyl)difuran, which is typically produced via an acid-catalyzed condensation of furan and acetone. This conventional method often yields a complex mixture of linear and cyclic oligomers, requiring extensive purification and resulting in significantly lower isolated yields [2].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Quantitative yield |
| Comparator Or Baseline | 2,2'-(Propane-2,2-diyl)difuran (CAS 17920-88-6) |
| Quantified Difference | Quantitative yield for target vs. complex oligomeric mixture requiring purification for comparator |
| Conditions | Target: One-step synthesis using adapted Vilsmeier conditions. Comparator: Acid-catalyzed condensation of furan and acetone. |
Why This Matters
For procurement, a quantitative yield directly translates to lower cost, higher throughput, and reduced purification waste, offering a clear economic advantage over a comparator that requires complex separation.
- [1] Jaster, J., et al. Synthesis and spectroscopic characterization of 2,2'-(propane-1,3-diyl)difuran. Molbank, 2023, 2, M1654. View Source
- [2] Wikipedia. 2,2-Di-2-furylpropane. View Source
